molecular formula C17H21NO3S2 B2585590 2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207052-13-8

2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2585590
CAS No.: 1207052-13-8
M. Wt: 351.48
InChI Key: ZUJRLCLWYGHXBZ-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21NO3S2 and its molecular weight is 351.48. The purity is usually 95%.
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Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and molecular interactions.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonamide moiety, a methoxy group, and a thiophene ring attached to a cyclopropyl group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • In Vitro Studies : The compound's effectiveness was evaluated against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Preliminary results indicated promising activities with IC50 values comparable to standard chemotherapeutics like cisplatin .
Cell LineIC50 Value (μM)Reference
HepG-24.37 ± 0.7
A-5498.03 ± 0.5

Antibacterial Activity

Sulfonamides are known for their antibacterial properties as well. The compound demonstrated notable activity against various bacterial strains, outperforming traditional antibiotics in some assays:

  • Selectivity : The compound showed selective inhibition of bacterial topoisomerases without affecting human isoforms, indicating a potential for reduced toxicity in clinical applications .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. For example:

  • Binding Affinity : Docking simulations revealed strong interactions with dihydrofolate reductase (DHFR), a crucial enzyme in cancer metabolism, suggesting that the compound may inhibit this enzyme effectively .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Thiazole Derivatives : A series of thiazole derivatives structurally related to our compound exhibited significant antibacterial and anticancer properties, supporting the hypothesis that structural modifications can enhance biological activity .
  • Oxadiazole Compounds : Novel oxadiazole derivatives showed superior cytotoxicity against leukemia cell lines compared to established drugs like doxorubicin, indicating that similar modifications in our target compound could yield enhanced efficacy .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-12-9-14(21-3)15(10-13(12)2)23(19,20)18-11-17(6-7-17)16-5-4-8-22-16/h4-5,8-10,18H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJRLCLWYGHXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.